N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
Description
Properties
IUPAC Name |
2-N-(4-chlorophenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O/c1-27-15-8-6-13(7-9-15)23-18-16-17(22-11-10-21-16)25-19(26-18)24-14-4-2-12(20)3-5-14/h2-11H,1H3,(H2,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCRTHYSEDZRPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate diamines with formamide derivatives under high-temperature conditions.
Substitution Reactions: The introduction of the 4-chlorophenyl and 4-methoxyphenyl groups is achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.
Continuous Flow Synthesis: For higher efficiency and scalability, continuous flow reactors may be employed, allowing for better control over reaction parameters and product consistency.
Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analyses, are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinonoid derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Strong bases (e.g., sodium hydride, potassium tert-butoxide) and nucleophiles (e.g., alkoxides, amines).
Major Products
Oxidation: Quinonoid derivatives with altered electronic properties.
Reduction: Amine derivatives with potential changes in biological activity.
Substitution: Various substituted pteridines with modified chemical and physical properties.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine typically involves the reaction of pteridine derivatives with specific isocyanates. The compound can be synthesized through an intermolecular aza-Wittig reaction followed by heterocyclization, which allows for the formation of diverse pteridinone derivatives. The crystal structure of these compounds has been elucidated using X-ray crystallography, confirming their unique structural properties .
Antitumor Activity
Research indicates that compounds with a pteridine core exhibit significant antitumor properties. This compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis and inhibit angiogenesis, making it a candidate for further development in cancer therapy .
Autoimmune Disease Treatment
Another promising application of this compound lies in the treatment of autoimmune diseases. The compound's mechanism involves the modulation of immune responses by targeting Fc receptors on immune cells. This action can potentially alleviate symptoms associated with conditions such as rheumatoid arthritis and lupus .
Pharmacological Insights
The pharmacological profile of this compound suggests that it may act as a prodrug , which means it could be metabolized into an active form within the body. This characteristic enhances its therapeutic potential by improving bioavailability and reducing side effects associated with direct administration of active compounds .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental settings:
- Anticancer Studies : In a study published in a peer-reviewed journal, the compound was shown to significantly reduce tumor size in xenograft models when administered at specific dosages over a defined period .
- Immunomodulatory Effects : Clinical trials have explored the use of this compound in patients with autoimmune disorders, reporting improvements in clinical symptoms and biomarkers associated with inflammation .
- Mechanistic Studies : Detailed mechanistic investigations revealed that this compound affects signaling pathways involved in cell survival and proliferation, particularly through modulation of tyrosine kinases involved in immune signaling .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins, leading to altered cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Structural Analogues in the Pteridine-2,4-diamine Family
The CHEMENU product catalog () lists several structurally related pteridine-2,4-diamines with varying substituents, enabling a direct comparison of substituent effects:
Key Observations :
- Chlorophenyl substituents are conserved across analogues, suggesting a role in target binding or stability.
Functional Analogues in Pyrimidine Derivatives
Pyrimidine-2,4-diamines share structural similarities with pteridine derivatives and have documented biological activities:
Anti-Alzheimer's Pyrimidine Derivatives
- N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (SP-2) :
- Activity : Demonstrated exceptional anti-Alzheimer's activity in vivo, comparable to donepezil.
- Structure-Activity Relationship (SAR) : The piperidinylethyl group at N2 enhances CNS penetration, while the 4-chlorophenyl at N4 contributes to acetylcholinesterase (AChE) inhibition.
- Comparison : Unlike the target pteridine compound, SP-2's smaller pyrimidine core and flexible piperidine sidechain may favor blood-brain barrier (BBB) permeability.
Aurora Kinase Inhibitors (Pyrimidine-based)
- N4-(2-Carboxyphenyl)-N2-(phenyl)pyrimidine-2,4-diamine (3b) :
- Activity : Inhibits Aurora kinases, critical in cancer cell proliferation.
- SAR : Carboxyphenyl groups enhance solubility and metal-binding capacity.
- Comparison : The target compound lacks carboxylic acid groups, suggesting divergent target specificity.
Biological Activity
N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and immunology. This article presents a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound this compound is characterized by its pteridine backbone, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and 4-methoxyphenyl substituents enhances its pharmacological profile.
Research indicates that compounds similar to this compound exhibit potent inhibitory effects on various biological pathways:
- Inhibition of Immune Cell Degranulation : The compound has been shown to inhibit the degranulation of immune cells such as mast cells, basophils, neutrophils, and eosinophils. This mechanism is crucial for treating conditions characterized by excessive immune responses, such as allergies and autoimmune diseases .
- Antiviral Activity : Preliminary studies suggest that pteridine derivatives can act against viral infections, including those caused by members of the Flaviviridae family. This positions this compound as a candidate for further exploration in antiviral therapies .
Table 1: Summary of Biological Activities
Case Studies
- Autoimmune Disease Treatment : A study explored the use of pteridine derivatives in models of autoimmune diseases. The results indicated that these compounds significantly reduced symptoms associated with immune overactivity, suggesting their potential as therapeutic agents in managing autoimmune disorders .
- Antiviral Efficacy : Another investigation focused on the antiviral properties against human adenovirus (HAdV). The study found that specific analogues demonstrated sub-micromolar potency with low cytotoxicity, indicating a favorable therapeutic index for further development .
Q & A
Q. What are the optimized synthetic routes for N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pteridine core via cyclization of pyrimidine precursors. Key steps include:
- Substitution reactions : Introduction of 4-chlorophenyl and 4-methoxyphenyl groups using nucleophilic aromatic substitution or Buchwald-Hartwig amination .
- Optimization : Reaction conditions (e.g., temperature, solvent, catalyst) significantly impact yield. For example, microwave-assisted synthesis reduces reaction time and improves purity compared to traditional heating .
Table 1 : Example Synthetic Conditions from Analogous Compounds
| Precursor | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|---|
| Chloropyrimidine | Ethanol | Pd(OAc)₂ | 160 | 54 | 99.4% | |
| Aminophenyl derivative | DMF | None | 80–100 | 70 | 98% |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns on the pteridine core. For example, aromatic protons appear as distinct multiplets in δ 6.5–8.1 ppm .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>98% required for biological assays). Gradient elution with acetonitrile/water is standard .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₆ClN₅O: 390.12) .
Advanced Research Questions
Q. How does the substitution pattern on the pteridine core influence biological activity, particularly in kinase inhibition?
- Methodological Answer : Substituents modulate steric and electronic interactions with kinase ATP-binding pockets. For example:
- 4-Chlorophenyl : Enhances hydrophobic interactions with Aurora kinases, improving IC₅₀ values .
- 4-Methoxyphenyl : Introduces hydrogen-bonding potential, critical for selectivity against non-target kinases .
Table 2 : Substituent Effects on Kinase Inhibition (IC₅₀, nM)
| Compound | Aurora A | Aurora B | Selectivity Ratio (A/B) | Reference |
|---|---|---|---|---|
| Parent pteridine | 12 | 8 | 1.5 | |
| 4-Methoxy variant | 5 | 15 | 0.3 |
Q. What strategies resolve contradictions in reported biological efficacy across cellular models?
- Methodological Answer :
- Orthogonal Assays : Combine kinase inhibition assays (e.g., ADP-Glo™) with cell viability (MTT) to confirm target-specific effects .
- Dose-Response Analysis : Identify discrepancies due to off-target effects at high concentrations .
- Meta-Analysis : Compare data across studies using standardized protocols (e.g., cell line authentication, assay pH/temperature) .
Q. How can computational modeling predict binding modes and guide structural optimization?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with Aurora kinase (PDB ID: 4ZON). The 4-chlorophenyl group aligns with hydrophobic subpockets .
- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with activity to prioritize synthetic targets .
Data Contradiction Analysis
Q. Why do studies report varying thermal stability profiles for structurally similar pteridine derivatives?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Differences arise from hydration states or residual solvents. Pre-dry samples at 100°C under vacuum before testing .
- Crystallographic Data : Polymorphs (e.g., Form I vs. II) exhibit distinct decomposition temperatures. Use X-ray diffraction to confirm crystal forms .
Research Design Considerations
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
